3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

Description

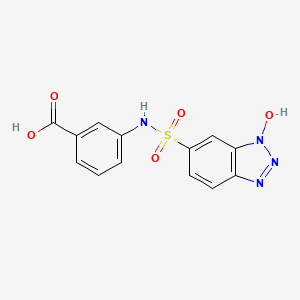

3-(1-Hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is a benzoic acid derivative featuring a benzotriazole sulfonamide moiety. This compound belongs to the class of 5-membered heterocycles, which are pivotal in medicinal chemistry due to their diverse biological activities . The structure combines a sulfonamide group (known for its role in enzyme inhibition, e.g., carbonic anhydrase) with a benzotriazole ring, which enhances stability and binding affinity in biological systems .

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5S/c18-13(19)8-2-1-3-9(6-8)15-23(21,22)10-4-5-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMOAPIJRHILKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid typically involves the reaction of 1-hydroxybenzotriazole with a sulfonyl chloride derivative, followed by coupling with a benzoic acid derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The compound features a benzotriazole moiety linked to a benzoic acid derivative. Its molecular formula is with a molecular weight of 334.31 g/mol. The presence of both hydroxyl and sulfonamide groups enhances its reactivity and potential applications in various chemical reactions.

Chemistry

In the realm of organic synthesis, this compound acts as a reagent for:

- Peptide Bond Formation : Facilitating the formation of amide bonds by activating carboxylic acids through the formation of an intermediate ester.

- Condensation Reactions : Serving as a coupling reagent in various synthetic pathways.

Biology

In biological studies, 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is utilized for:

- Enzyme Mechanisms : Investigating enzyme activity and mechanisms through its reactivity with biological molecules.

- Biological Assays : Acting as a probe for studying biochemical interactions.

Medicine

Research indicates potential therapeutic properties, including:

- Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory processes.

- Antimicrobial Properties : Exhibiting significant activity against various pathogens. For instance, derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica, with in vitro studies indicating growth inhibition at micromolar concentrations .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials due to its unique functional groups that allow for diverse chemical transformations.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of benzotriazole derivatives, including this compound. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as protozoan parasites. Specifically:

- In Vitro Studies : Showed that certain derivatives could inhibit the growth of Trypanosoma cruzi at concentrations as low as 25 μg/mL .

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. This property has implications for drug design targeting diseases linked to enzyme dysregulation.

Mechanism of Action

The mechanism of action of 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid involves its ability to act as a coupling reagent, facilitating the formation of amide bonds by activating carboxylic acids. This activation occurs through the formation of an intermediate ester, which then reacts with amines to form the desired amide bond . The compound’s molecular targets include carboxylic acids and amines, and it operates through pathways involving nucleophilic substitution and condensation reactions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Triazole-Containing Sulfonamides

- Target Compound : The benzotriazole sulfonamide group in 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid distinguishes it from simpler triazole derivatives. The hydroxyl group at the 1-position of the benzotriazole may influence hydrogen-bonding interactions in enzymatic targets .

- Analogues from : Compounds like SC-558 derivatives (e.g., 1a-f) feature sulfonamide groups attached to quinazolinone or benzene rings but lack the benzotriazole moiety. Substituents such as Cl, Br, and OCH3 on these analogues modulate electronic properties and bioactivity, suggesting that the benzotriazole in the target compound could enhance selectivity or potency .

Benzoic Acid Derivatives with Atropisomerism

- Compounds: 2-(2,2-Dicyano-1-methylethenyl)benzoic acid and its isomers exhibit atropisomerism due to restricted rotation around the C-C bond.

Table 1: Structural and Crystallographic Comparison

Physicochemical Properties

- Solubility and Stability: The hydroxyl group in the target compound may improve aqueous solubility but could also lead to oxidative degradation. In contrast, dicyano benzoic acids () exhibit stability due to strong intramolecular hydrogen bonding .

- Crystallography : The target compound’s structure, if solved via SHELX , would likely show planar benzotriazole stacking, akin to ’s dimeric structures. However, its discontinued status suggests unresolved crystallographic challenges or polymorphism issues .

Biological Activity

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid (CAS No. 749906-96-5) is a complex organic compound that exhibits a variety of biological activities. This compound features a benzotriazole moiety linked to a benzoic acid derivative, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Weight : 334.31 g/mol

- Chemical Formula : C13H10N4O5S

- InChI Key : HRMOAPIJRHILKR-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to act as a coupling reagent in organic synthesis, facilitating the formation of amide bonds by activating carboxylic acids. This is achieved through the formation of an intermediate ester, which then reacts with amines to form amide bonds.

Antimicrobial Properties

Research indicates that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica. In vitro studies demonstrated that certain derivatives could inhibit the growth of these parasites at micromolar concentrations .

Antifungal Activity

The compound has also been tested for antifungal activity. Studies have shown that benzotriazole derivatives can exhibit potent antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 1.6 µg/ml to 25 µg/ml . The introduction of hydrophobic groups on the benzotriazole ring significantly enhances this activity.

Anti-inflammatory and Antiviral Effects

There is emerging evidence suggesting that benzotriazole derivatives may possess anti-inflammatory properties and could potentially inhibit viral replication. For example, certain analogues have been investigated for their ability to inhibit helicase activity in Flaviviridae viruses, including Hepatitis C Virus (HCV) . These compounds showed promising results with IC50 values around 6.5 µM.

Study on Antiparasitic Activity

A study conducted by Becerra et al. focused on synthesizing N-benzenesulfonyl derivatives of benzotriazole and evaluating their antiparasitic effects against Trypanosoma cruzi. The results indicated that at a concentration of 50 µg/mL, the compound induced a significant reduction in trypomastigote forms, demonstrating its potential as an effective antiparasitic agent .

Antifungal Efficacy Investigation

Another investigation assessed the antifungal activity of various benzotriazole derivatives against Candida spp. and Aspergillus spp. The results highlighted that the structural modifications on the benzotriazole ring notably influenced the antifungal potency, with some compounds achieving MIC values as low as 12.5 µg/ml against Aspergillus niger .

Data Table: Biological Activities of Benzotriazole Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid?

- Methodological Answer : The compound is typically synthesized via condensation of benzotriazole sulfonyl chloride with 3-aminobenzoic acid derivatives. Reaction conditions involve refluxing in aprotic solvents (e.g., DMF or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Protecting the hydroxyl group during sulfonamide formation may improve yields. Purification is achieved via recrystallization or silica-gel chromatography. Validation through melting point analysis and NMR is critical .

Q. How is structural confirmation performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–11 ppm).

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. High-resolution data (≤ 1.0 Å) ensures accurate bond-length and angle measurements .

- HPLC Purity Testing : Compare retention times against pharmacopeial standards (e.g., USP methods for benzoic acid derivatives) .

Q. What solubility properties are critical for experimental design?

- Methodological Answer : The compound’s solubility is pH-dependent due to the benzoic acid moiety. In aqueous buffers (pH > 5), the carboxylate ion enhances solubility. For in vitro assays, dissolve in DMSO (≤ 0.1% final concentration) and dilute with PBS. Precipitate formation at neutral pH requires sonication or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like STAT3. Parameterize the sulfonamide and benzoic acid groups for hydrogen bonding.

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, partial charges) at the B3LYP/6-31G* level to assess reactivity.

- Validation : Cross-check docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. How are crystallographic data contradictions resolved during refinement?

- Methodological Answer :

- Twinning Analysis : Use SHELXD to detect twinning ratios and apply HKLF5 format for data integration.

- Thermal Parameter Adjustment : Anisotropic refinement for non-hydrogen atoms reduces R-factor discrepancies.

- Validation Tools : Employ Rfree and Fo-Fc maps to identify misplaced electron density. Cross-validate with spectroscopic data to confirm functional group orientations .

Q. What strategies mitigate isomerism or polymorphism in crystallization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.